Biotin-YVAD-FMK

Description

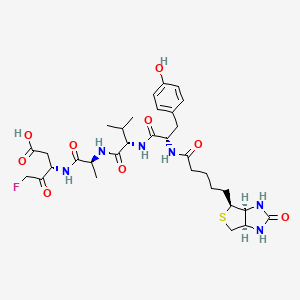

Structure

2D Structure

Properties

Molecular Formula |

C32H45FN6O9S |

|---|---|

Molecular Weight |

708.8 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |

InChI |

InChI=1S/C32H45FN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |

InChI Key |

FIOXQISXCBUELV-QUBDBNATSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-YVAD-FMK: A Technical Guide to a Potent Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-YVAD-FMK, a highly specific and irreversible inhibitor of caspase-1. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a synthetic, cell-permeable peptide inhibitor that specifically targets caspase-1. It is composed of a tetrapeptide sequence, Tyrosine-Valine-Alanine-Aspartic acid (YVAD), which is a preferred recognition motif for caspase-1.[1] This sequence is C-terminally modified with a fluoromethyl ketone (FMK) group, which allows for irreversible covalent binding to the active site of the caspase. The N-terminus is labeled with biotin, enabling the detection, quantification, and affinity purification of active caspase-1.[2][3]

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical inflammatory caspase that plays a central role in the innate immune response. Its activation within multiprotein complexes called inflammasomes triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[4] Given its pivotal role in inflammation, caspase-1 is a significant target for the development of therapeutics for a range of inflammatory diseases.

Mechanism of Action

This compound functions as an irreversible inhibitor of caspase-1. The YVAD tetrapeptide sequence mimics the natural substrate of caspase-1, directing the inhibitor to the enzyme's active site. The fluoromethyl ketone group then forms a covalent thioether bond with the catalytic cysteine residue within the caspase-1 active site, leading to its irreversible inactivation.[5] The cell-permeable nature of the molecule allows it to be used in both cell-free and in-cell assays to probe for active caspase-1.[3]

Quantitative Data

The efficacy of a biotinylated YVAD-based inhibitor has been quantified, providing a strong indication of the potency of this compound against caspase-1.

| Inhibitor | Target Caspase | Substrate | Ki (µM) |

| LC biotin-derivatized inhibitor with YVAD sequence | Human Caspase-1 | YVAD-pNA | 0.0063[6] |

Note: The provided Ki value is for a closely related biotinylated YVAD-containing inhibitor and serves as a strong indicator of the high affinity of this compound for caspase-1.

Signaling Pathway

Caspase-1 is activated downstream of the assembly of inflammasome complexes. These platforms are formed in response to various pathogenic and sterile insults, leading to the autoproteolytic activation of pro-caspase-1.

Figure 1: Inflammasome signaling pathway leading to caspase-1 activation and its inhibition by this compound.

Experimental Protocols

Caspase-1 Activity Assay (Fluorometric) for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for caspase-1 using a fluorometric assay.

Materials:

-

Recombinant active caspase-1

-

This compound

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC)[7]

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)[8]

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm for AFC)

-

DMSO

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.

-

Prepare a working solution of recombinant active caspase-1 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Add the diluted this compound solutions to the wells of the 96-well plate. Include a control with Assay Buffer and DMSO only (no inhibitor).

-

Add the caspase-1 working solution to each well and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a working solution of the fluorogenic substrate (e.g., Ac-YVAD-AFC) in Assay Buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin measuring the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of caspase-1 activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Affinity Labeling and Immunoprecipitation of Active Caspase-1

This protocol outlines the procedure for labeling active caspase-1 in cell lysates with this compound and subsequently enriching it through immunoprecipitation.

Materials:

-

Cells of interest (e.g., macrophages stimulated to activate the inflammasome)

-

This compound

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 % CHAPS, 2 mM DTT, 0.1 % Nonidet P-40, 1 mM EDTA, and protease inhibitors)[8]

-

Streptavidin-conjugated magnetic beads or agarose resin[1][9]

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Induce caspase-1 activation in your cell line of interest through appropriate stimulation (e.g., LPS and nigericin for NLRP3 inflammasome activation).

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

Incubate the cell lysate with this compound (a final concentration of 10-50 µM is a good starting point) for 1 hour at 37°C to allow for covalent labeling of active caspase-1.[10]

-

Pre-clear the lysate by incubating with beads alone for 30 minutes at 4°C to reduce non-specific binding.

-

Add streptavidin beads to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotin-labeled caspase-1.[9]

-

Wash the beads three to five times with ice-cold Wash Buffer to remove unbound proteins. Use a magnetic stand for magnetic beads or centrifugation for agarose beads.

-

Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

Western Blotting for Detection of Biotinylated Caspase-1

This protocol describes the detection of biotinylated caspase-1 following immunoprecipitation.

Materials:

-

Eluted protein sample from immunoprecipitation

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate[11]

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (e.g., 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature with gentle agitation.[2][11]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Detect the chemiluminescent signal using an appropriate imaging system. The band corresponding to the molecular weight of the caspase-1 p20 or p10 subunit will indicate the presence of active, biotin-labeled caspase-1.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the key experimental procedures described above.

Figure 2: Workflow for determining the IC50 of this compound for caspase-1.

Figure 3: Workflow for affinity labeling, immunoprecipitation, and detection of active caspase-1.

Conclusion

This compound is an invaluable tool for researchers studying the role of caspase-1 in health and disease. Its high specificity and irreversible mode of action, combined with the versatility of the biotin tag, make it suitable for a wide range of applications, from quantifying enzyme activity to identifying and isolating active caspase-1 from complex biological samples. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in advancing our understanding of inflammatory processes and developing novel therapeutic interventions.

References

- 1. neb.com [neb.com]

- 2. fortislife.com [fortislife.com]

- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novopro.cn [novopro.cn]

- 8. protocols.io [protocols.io]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]

Biotin-YVAD-FMK: A Technical Guide to a Potent Vacuolar Processing Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-YVAD-FMK is a crucial research tool for investigating the roles of vacuolar processing enzymes (VPEs) and caspase-1 in cellular processes, particularly programmed cell death. This biotinylated, irreversible inhibitor allows for the specific targeting and identification of active VPEs and caspase-1, facilitating a deeper understanding of their mechanisms of action and their potential as therapeutic targets. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its application in studying relevant signaling pathways.

Introduction

Vacuolar processing enzymes (VPEs) are cysteine proteases primarily found in plants, where they play a pivotal role in various physiological processes, including protein maturation and programmed cell death (PCD).[1][2] VPEs share enzymatic properties with animal caspases, specifically caspase-1, recognizing and cleaving substrates after an aspartic acid residue within a specific peptide sequence, such as YVAD (Tyrosine-Valine-Alanine-Aspartic Acid).[1][2] This functional similarity has led to VPEs being considered as plant "caspase-like" enzymes.

This compound is a chemical probe designed to specifically target and inhibit VPEs and caspase-1. The YVAD peptide sequence directs the inhibitor to the active site of these enzymes, while the fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue. The inclusion of a biotin tag enables the detection, quantification, and affinity purification of the inhibitor-bound enzymes. This makes this compound an invaluable tool for studying the activity and function of VPEs and caspase-1 in complex biological systems.

Mechanism of Action

This compound acts as an irreversible inhibitor of VPEs and caspase-1. Its specificity is derived from the YVAD tetrapeptide sequence, which is a preferred substrate recognition motif for these enzymes. The fluoromethylketone (FMK) moiety is a highly reactive electrophile that forms a stable thioether linkage with the sulfhydryl group of the active site cysteine residue, thereby permanently inactivating the enzyme. The biotin label allows for subsequent detection and isolation of the enzyme-inhibitor complex using streptavidin-based techniques.

Quantitative Inhibition Data

| Enzyme Target | Inhibitor | Concentration | % Inhibition | Reference |

| Vacuolar Processing Enzyme (VPE) | This compound | 5 µM | 64% | [3][4][5][6] |

| Caspase-1 | This compound | - | Irreversible Substrate | [3][4][5][6] |

Further studies are required to determine the precise IC50 values for both VPE and caspase-1.

Experimental Protocols

VPE Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against VPEs. Specific parameters may need to be optimized based on the source of the enzyme and experimental conditions.

Materials:

-

Purified or partially purified VPE extract

-

This compound

-

VPE substrate (e.g., a fluorogenic substrate with the YVAD sequence)

-

Assay buffer (e.g., 50 mM MES, pH 5.5, containing DTT)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the VPE extract to the assay buffer.

-

Add varying concentrations of this compound to the wells containing the VPE extract. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at the optimal temperature for VPE activity.

-

Initiate the enzymatic reaction by adding the VPE substrate.

-

Monitor the fluorescence or absorbance change over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

Affinity Labeling and Purification of Active VPE/Caspase-1

This protocol describes the use of this compound to specifically label and purify active VPEs or caspase-1 from a cell lysate or tissue extract.

Materials:

-

Cell or tissue lysate containing active VPE or caspase-1

-

This compound

-

Streptavidin-conjugated beads (e.g., agarose or magnetic beads)

-

Lysis buffer (non-denaturing)

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target VPE or caspase-1 (for confirmation)

Procedure:

-

Incubate the cell or tissue lysate with an appropriate concentration of this compound for a specified time to allow for covalent binding to the active enzymes.

-

Add streptavidin-conjugated beads to the lysate and incubate to allow the biotinylated enzyme-inhibitor complexes to bind to the beads.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate to detect the biotinylated proteins or a specific antibody to confirm the identity of the captured enzyme.

Signaling Pathways and Experimental Workflows

VPE-Mediated Programmed Cell Death in Plants

VPEs are key executioners of programmed cell death (PCD) in plants, a process crucial for development and defense against pathogens. The activation of VPEs leads to the rupture of the vacuole, releasing hydrolytic enzymes into the cytoplasm and initiating cellular dismantling.

Caption: VPE-mediated programmed cell death pathway in plants.

Experimental Workflow: Screening for Novel VPE Inhibitors

This compound can be utilized in a competitive binding assay to screen for novel, non-biotinylated VPE inhibitors.

Caption: Workflow for screening VPE inhibitors.

Conclusion

This compound is a potent and specific tool for the study of vacuolar processing enzymes and caspase-1. Its irreversible binding and biotin tag make it ideal for a range of applications, from quantitative inhibition assays to affinity purification and inhibitor screening. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the critical roles of these enzymes in health and disease. Further research to elucidate precise inhibitory constants and explore its utility in diverse biological contexts will continue to expand the value of this important chemical probe.

References

- 1. Frontiers | Vacuolar processing enzyme in plant programmed cell death [frontiersin.org]

- 2. Vacuolar processing enzyme in plant programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotin-YVAD-FMK_TargetMol [targetmol.com]

- 5. Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetmol.cn [targetmol.cn]

Biotin-YVAD-FMK: A Technical Guide to its Function and Application in Caspase-1 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-FMK is a highly specific and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response and pyroptotic cell death. This technical guide provides an in-depth overview of the core function, mechanism of action, and experimental applications of this compound. The inclusion of a biotin tag allows for the affinity-based detection and isolation of active caspase-1, making it an invaluable tool for researchers studying inflammation, apoptosis, and related cellular processes. This document details the biochemical properties of this compound, provides a comprehensive protocol for its use in affinity purification of active caspase-1, and illustrates the relevant signaling pathways.

Core Function and Mechanism of Action

This compound is a synthetic tetrapeptide (Tyr-Val-Ala-Asp) linked to a fluoromethylketone (FMK) group and a biotin molecule. The YVAD sequence is a specific recognition motif for caspase-1, ensuring targeted inhibition. The FMK group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to irreversible inhibition of its proteolytic activity.

The biotin moiety serves as a high-affinity tag for the detection and purification of the inhibitor-bound active enzyme. This allows for the specific isolation of active caspase-1 from complex biological samples, such as cell lysates, for downstream analysis.

In addition to its well-established role as a caspase-1 inhibitor, this compound has also been shown to inhibit the activity of vacuolar processing enzyme (VPE), a plant cysteine protease with some functional similarities to caspases.

Biochemical and Inhibitory Properties

| Compound | Target | IC50 Value | Notes |

| This compound | Caspase-1 | Not readily available | Irreversible inhibitor. Biotin tag for affinity purification. |

| Ac-YVAD-CMK | Caspase-1 | Not explicitly stated, but described as a potent and selective inhibitor. | A selective, irreversible inhibitor of caspase-1.[1] |

| Z-YVAD-FMK | Caspase-1, Caspase-4 | Not explicitly stated, but described as a potent inhibitor. | A cell-permeable and irreversible inhibitor of caspase-1.[2] |

| This compound | Vacuolar Processing Enzyme (VPE) | 64% inhibition at 5 µM | Also demonstrates inhibitory activity against this plant protease.[3][4] |

Signaling Pathway of Caspase-1 Activation and Inhibition

Caspase-1 is a cysteine protease that plays a central role in the innate immune response. It is primarily activated within a multiprotein complex called the inflammasome. The activation of caspase-1 and its subsequent inhibition by this compound can be visualized in the following pathway:

Caption: Caspase-1 activation via the inflammasome and its inhibition by this compound.

Experimental Protocols

Affinity Purification of Active Caspase-1 from Cell Lysates

This protocol describes the use of this compound to specifically capture and isolate active caspase-1 from cell lysates. The general workflow is based on established methods for biotinylated pan-caspase inhibitors and has been adapted for the specific targeting of caspase-1.

Materials:

-

Cells of interest (e.g., macrophages stimulated with an inflammasome activator)

-

This compound

-

Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% IGEPAL CA-630 or Triton X-100, 1 mM EDTA, with freshly added protease inhibitors)

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Phosphate-Buffered Saline (PBS)

-

Microcentrifuge and tubes

-

End-over-end rotator

Procedure:

-

Cell Lysis and Labeling of Active Caspase-1:

-

Induce caspase-1 activation in your cells of interest using an appropriate stimulus (e.g., LPS and nigericin for macrophages).

-

Harvest cells and wash once with cold PBS.

-

Resuspend the cell pellet in Lysis Buffer.

-

Add this compound to the lysate to a final concentration of 10-20 µM.

-

Incubate the lysate for 1 hour at 37°C with gentle rotation to allow for the binding of the inhibitor to active caspase-1.

-

-

Capture of Biotinylated Caspase-1:

-

Pre-wash the streptavidin beads twice with Lysis Buffer.

-

Add the pre-washed streptavidin beads to the cell lysate.

-

Incubate for 2-4 hours at 4°C with end-over-end rotation to allow the biotinylated caspase-1 to bind to the streptavidin beads.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).

-

Carefully remove the supernatant.

-

Wash the beads three to five times with Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 2X SDS-PAGE sample buffer to the beads.

-

Boil the sample for 5-10 minutes to elute the captured proteins.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted, biotin-labeled active caspase-1.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an antibody specific for caspase-1 to confirm its presence.

-

Experimental Workflow Diagram

Caption: Workflow for the affinity purification of active caspase-1 using this compound.

Conclusion

This compound is a powerful and specific tool for the study of caspase-1. Its irreversible inhibitory mechanism and the presence of a biotin tag for affinity purification enable researchers to selectively label and isolate the active form of this critical inflammatory enzyme. The protocols and pathways detailed in this guide provide a framework for the effective application of this compound in research and drug development, facilitating a deeper understanding of inflammatory and cell death pathways.

References

An In-depth Technical Guide to Biotin-YVAD-FMK for Studying Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-YVAD-FMK, a key chemical probe used in the study of apoptosis and related cell death mechanisms. We will delve into its mechanism of action, its specificity, and its applications, providing detailed protocols and quantitative data to support your research endeavors.

Introduction to this compound

This compound is a specialized chemical tool designed to detect and isolate active caspases, a family of cysteine proteases that are central regulators of programmed cell death.[1] It is a cell-permeable, irreversible inhibitor that incorporates three key functional components:

-

YVAD Peptide Sequence : The tetrapeptide sequence, Tyrosine-Valine-Alanine-Aspartic Acid (YVAD), is a recognition motif preferentially targeted by caspase-1.[2][3]

-

Fluoromethyl Ketone (FMK) : This reactive group forms a covalent, irreversible bond with the cysteine residue in the active site of the caspase, effectively trapping the enzyme.[4][5]

-

Biotin Tag : This high-affinity ligand allows for the detection and affinity purification of the caspase-inhibitor complex using streptavidin- or avidin-conjugated reagents.[6][7]

Collectively, these features make this compound a powerful probe for identifying and isolating active caspase-1 from cell lysates and in vivo systems.[8][9]

Mechanism of Action and Specificity

This compound functions as an activity-based probe. Its design as a methyl ester enhances its permeability across the cell membrane.[9] Once inside the cell, it binds to the active site of target caspases. The FMK "warhead" then forms an irreversible thioether bond with the catalytic cysteine, preventing any further enzymatic activity.[4][5] Because it only binds to the catalytically active form of the enzyme, it is an excellent tool for studying the activation state of specific caspases.

The YVAD sequence confers a high degree of specificity for caspase-1.[10] However, it is crucial to understand the biological context of caspase-1 activity. While often discussed in the broad context of apoptosis, caspase-1 is primarily classified as an "inflammatory caspase".[11] Its activation is a hallmark of a distinct form of programmed cell death called pyroptosis .

Apoptosis vs. Pyroptosis: The Role of Caspase-1

Understanding the difference between apoptosis and pyroptosis is critical when using a caspase-1 inhibitor.

-

Apoptosis is a non-inflammatory, highly regulated process of cell suicide essential for tissue homeostasis.[12] It is typically mediated by initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3 and -7.[1][11] This leads to characteristic morphological changes like cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without triggering an inflammatory response.[12]

-

Pyroptosis is a highly pro-inflammatory form of programmed cell death, often triggered by intracellular pathogens.[13][14] It is dependent on the activation of inflammatory caspases, primarily caspase-1 (and caspase-4/5/11).[11] Caspase-1 is activated within a large protein complex called the inflammasome.[15] Active caspase-1 cleaves Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[11][16]

Therefore, while this compound can be used to study "cell death," its primary application is in the investigation of pyroptosis and the role of active caspase-1 in inflammatory signaling.

Quantitative Data

While extensive quantitative data for this compound is limited in publicly available literature, data from related and structurally similar caspase inhibitors provide valuable context for its application and potency.

| Compound/Probe | Target(s) | Potency/Effect | Reference(s) |

| This compound | Caspase-1, VPE | Suppresses 64% of Vacuolar Processing Enzyme (VPE) activity at 5 µM. | [17][18] |

| Ac-YVAD-CHO | Caspase-1 | Reversible inhibitor used to define caspase-1 substrate specificity. | [19] |

| Z-VAD-FMK | Pan-caspase | IC₅₀ = 0.0015 - 5.8 mM in vitro for inhibiting apoptosis induction. | [20] |

| Ac-DEVD-CHO | Caspase-3, Caspase-1 | Potent inhibitor of Caspase-3 (Kᵢ = 0.5 nM) but also inhibits Caspase-1 (Kᵢ = 15 nM). | [19] |

| EP1113 | Broad-spectrum caspase | IC₅₀ = 6-60 nM across different caspases. | [21] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitor constant) are measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols

This compound is primarily used for the affinity labeling and subsequent pull-down of active caspases from cell lysates.

This protocol is adapted from methodologies for isolating active caspases using biotinylated inhibitors.[6][22]

A. Materials:

-

Cells of interest (e.g., macrophages, ~1-5 x 10⁷ cells per condition)

-

Inducing agent for pyroptosis (e.g., LPS and Nigericin)

-

This compound (Stock solution: ~10-20 mM in DMSO)

-

Cell Lysis Buffer (e.g., CHAPS-based buffer: 150 mM KCl, 50 mM HEPES, 0.1% CHAPS, pH 7.4)

-

Protease Inhibitor Cocktail

-

Streptavidin-conjugated magnetic or agarose beads

-

Wash Buffer (e.g., lysis buffer without detergent)

-

SDS-PAGE sample buffer (e.g., Laemmli buffer)

-

Equipment for Western blotting (gels, transfer system, membranes)

-

Antibodies for detection (e.g., anti-Caspase-1 p20 subunit antibody)

B. Procedure:

-

Cell Treatment: Culture cells and treat with the desired stimulus to induce caspase-1 activation. Include negative (unstimulated) and positive controls.

-

Inhibitor Incubation: During the final 1-2 hours of stimulation, add this compound to the cell culture medium to a final concentration of 20-50 µM. Incubate at 37°C.

-

Cell Lysis: Harvest cells by centrifugation. Wash once with cold PBS. Lyse the cell pellet in 200-500 µL of ice-cold Lysis Buffer containing protease inhibitors for 15-30 minutes on ice.

-

Clarification: Centrifuge the lysate at ~15,000 x g for 10-15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Affinity Capture (Pull-Down):

-

Pre-wash the streptavidin beads with Lysis Buffer according to the manufacturer's instructions.

-

Add the clarified cell lysate to the washed beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated caspase-inhibitor complex to bind to the beads.

-

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant. Add 30-50 µL of 2x SDS-PAGE sample buffer directly to the beads. Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins.

-

Analysis by Western Blot: Centrifuge the beads and load the supernatant onto an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF or nitrocellulose membrane, and probe with an antibody specific for the cleaved (active) form of caspase-1.

Overview of Apoptotic Signaling Pathways

To provide context, it is useful to visualize the classical apoptosis pathways that operate in parallel to the pyroptotic pathway.

This guide provides the foundational knowledge and practical protocols for utilizing this compound in cell death research. By understanding its specific role in targeting active caspase-1, researchers can more accurately investigate the mechanisms of pyroptosis and inflammation.

References

- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 2. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]

- 6. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. xcessbio.com [xcessbio.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]

- 12. differencebetween.com [differencebetween.com]

- 13. What are differences between necrosis, apoptosis, and pyroptosis? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. blog.cellsignal.com [blog.cellsignal.com]

- 17. Biotin-YVAD-FMK_TargetMol [targetmol.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Substrate and inhibitor specificity of interleukin-1 beta-converting enzyme and related caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. adooq.com [adooq.com]

- 21. Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: peptidomimetic replacement of the P(2) amino acid by 2-aminoaryl acids and other non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Role and Application of Biotin-YVAD-FMK in Plant Cell Death Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Programmed Cell Death (PCD) is a fundamental, genetically controlled process essential for the development and survival of multicellular organisms. In plants, PCD plays a critical role in tissue and organ sculpting, senescence, and as a defense mechanism against pathogens, known as the hypersensitive response (HR)[1]. While sharing morphological similarities with animal apoptosis, the molecular machinery governing plant PCD exhibits significant differences. Notably, direct homologs of the caspase family of cysteine proteases, which are central executioners of apoptosis in animals, have not been identified in plant genomes[1][2].

Despite the absence of true caspases, extensive research has demonstrated the existence and functional importance of "caspase-like" proteases in various plant PCD pathways[2]. The activity of these proteases can be modulated by specific peptide inhibitors designed to target animal caspases. This discovery has been pivotal, providing chemical tools to dissect the proteolytic cascades underlying plant cell death. Among these tools, Biotin-YVAD-FMK has emerged as a highly specific and versatile probe for investigating proteases with caspase-1-like substrate specificity.

This technical guide provides an in-depth overview of the role of this compound in plant cell death research, detailing its mechanism of action, experimental applications, and relevant protocols.

Core Concepts: Plant Caspase-Like Proteases

In animals, caspases are a family of proteases with a strong preference for cleaving target proteins after an aspartate residue. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3), which then dismantle the cell by cleaving a host of cellular proteins[1].

In plants, the functional equivalents are thought to be, in part, other families of proteases such as:

-

Vacuolar Processing Enzymes (VPEs): Cysteine proteases that exhibit caspase-1-like activity (cleavage after Asp) and are implicated in vacuolar rupture during PCD[3][4].

-

Papain-like Cysteine Proteases (PLCPs): Another group of proteases involved in PCD pathways[3].

-

Saspase: A serine protease that shows some caspase-like substrate cleavage activity[5].

The inhibitor peptide YVAD (Tyr-Val-Ala-Asp) is the canonical recognition sequence for caspase-1. The ability of inhibitors containing the YVAD motif to block specific forms of plant PCD strongly suggests the involvement of proteases that recognize this sequence.

This compound: A Multifunctional Probe

This compound is a synthetic peptide probe designed for the specific, irreversible inhibition and detection of active caspase-1 and caspase-1-like proteases.

-

YVAD (Tyr-Val-Ala-Asp): This tetrapeptide sequence provides specificity, targeting the substrate-binding pocket of proteases with caspase-1-like activity.

-

FMK (Fluoromethyl Ketone): An electrophilic group that forms a stable, covalent thioether bond with the catalytic cysteine residue in the active site of the protease. This renders the inhibition irreversible.

-

Biotin: A high-affinity ligand for streptavidin. This tag is crucial for the detection, affinity purification, and visualization of the target proteases that have been covalently labeled by the inhibitor.

The molecule is cell-permeable, allowing for its use in both in vitro (cell extracts) and in vivo (intact cells or tissues) studies[6][7].

Data Presentation: Efficacy of Caspase-1-Like Inhibitors in Plant Systems

The use of YVAD-based inhibitors has been documented to successfully attenuate or block PCD across various plant species and stress conditions.

| Inhibitor | Plant System | PCD Inducer / Process | Observed Effect | Reference |

| Ac-YVAD-cmk | Tobacco (Nicotiana tabacum) | Tobacco Mosaic Virus (TMV) | Attenuation of Hypersensitive Response (HR) | [1] |

| Ac-YVAD-cmk | Tobacco (Nicotiana tabacum) | Bacteria-induced HR | Attenuation of Hypersensitive Response (HR) | [1] |

| Ac-YVAD-CHO | Tobacco (Nicotiana tabacum) | TMV-induced Necrotic Lesions | Inhibition of Lesion Formation | [5] |

| This compound | Not specified | Fumonisin B1-induced Lesions | Inhibition of Lesion Formation | [5] |

| Ac-YVAD-CMK | Lace Plant (A. madagascariensis) | Developmental PCD | Prevention of PCD and Actin Breakdown | [8] |

| Caspase-1 Inhibitor | Arabidopsis Suspension Cultures | Nitric Oxide & H₂O₂ | Inhibition of Cell Death | [1] |

Experimental Protocols & Methodologies

Protocol for Inhibition of Plant Programmed Cell Death

This protocol provides a general framework for assessing the ability of this compound to prevent PCD in plant cell cultures or tissues.

Objective: To determine if a specific PCD pathway is dependent on caspase-1-like protease activity.

Materials:

-

Plant cell suspension culture or leaf discs.

-

Inducing agent (e.g., Fumonisin B1, Staurosporine, pathogen elicitor).

-

DMSO (for dissolving the inhibitor).

-

Cell viability stain (e.g., Evans blue, Propidium Iodide).

-

Microscope with fluorescence capabilities (if using fluorescent stains).

-

Control inhibitor (e.g., a broad-spectrum caspase inhibitor like Z-VAD-FMK).

Methodology:

-

Preparation: Prepare a stock solution of this compound (typically 10-20 mM) in sterile DMSO.

-

Pre-treatment: Add the inhibitor to the plant cell culture or leaf disc incubation medium to a final concentration (typically 10-100 µM). Incubate for 1-2 hours to allow for cell uptake. Include a DMSO-only control.

-

Induction: Add the PCD-inducing agent to the medium.

-

Incubation: Incubate for the required time for PCD to occur (e.g., 6-24 hours), depending on the system.

-

Assessment of Cell Death:

-

Evans Blue Staining: Incubate cells/tissues in 0.1% (w/v) Evans blue for 15 minutes. Wash thoroughly with water. Dead cells with compromised membranes will retain the blue stain.

-

Quantification: Elute the stain from the dead cells using 1% SDS and measure the absorbance at ~600 nm. Alternatively, count stained vs. unstained cells under a microscope.

-

-

Analysis: Compare the percentage of cell death in the inhibitor-treated samples to the DMSO control. A significant reduction in cell death suggests the involvement of a YVAD-cleaving protease.

Protocol for Affinity Labeling and Identification of Active Caspase-Like Proteases

This protocol leverages the biotin tag to specifically isolate and identify the proteases that are active during PCD.

Objective: To detect and identify active caspase-1-like proteases from plant cells undergoing PCD.

Materials:

-

Plant material (as above).

-

This compound[6].

-

Protein extraction buffer (e.g., Tris-HCl, pH 7.5, with DTT, EDTA, and protease inhibitor cocktail minus cysteine protease inhibitors).

-

Streptavidin-agarose beads.

-

Wash buffers (containing varying salt concentrations).

-

SDS-PAGE reagents and equipment.

-

Western blot equipment and reagents.

-

Streptavidin-HRP conjugate for detection.

Methodology:

-

Induce PCD: Treat plant cells/tissues with a PCD-inducing agent as described above. Collect samples at the peak of caspase-like activity.

-

Protein Extraction: Harvest cells and homogenize in ice-cold extraction buffer to prepare a total protein lysate. Centrifuge to clarify the lysate.

-

Affinity Labeling: Add this compound (final concentration ~25 µM) to the clarified protein lysate. Incubate for 1 hour at room temperature to allow covalent binding to active proteases.

-

Affinity Purification:

-

Add pre-washed streptavidin-agarose beads to the labeled lysate.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotin-labeled proteases to bind to the beads.

-

Pellet the beads by centrifugation and discard the supernatant.

-

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blotting.

-

-

Detection: Probe the blot with a streptavidin-HRP conjugate followed by a chemiluminescent substrate. The resulting bands correspond to the biotin-labeled (i.e., active) caspase-like proteases.

-

Identification (Optional): For identification, the corresponding bands can be excised from a gel and analyzed by mass spectrometry.

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: Plant PCD pathway showing inhibition by this compound.

Experimental Workflow

Caption: Workflow for affinity labeling of active proteases.

Conclusion

This compound is an indispensable chemical tool for probing the machinery of plant programmed cell death. Its high specificity for caspase-1-like proteases and its integrated biotin affinity tag enable a dual function: the inhibition of PCD for functional studies and the specific labeling and isolation of the active proteases responsible for executing the death program. The application of this and similar probes has been instrumental in bridging the gap in our understanding of plant PCD, demonstrating that despite the lack of direct caspase homologs, plants utilize functionally analogous proteolytic cascades to regulate cellular demise. Future research using this compound will continue to be vital for identifying the specific proteases involved and elucidating their roles in plant development, immunity, and stress responses.

References

- 1. A Plant Caspase-Like Protease Activated during the Hypersensitive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant caspase-like proteases in plant programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Western Blot Detection of Active Caspases using Biotin-YVAD-FMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-FMK is a potent and irreversible inhibitor of caspase-1 that can be used to specifically label and detect the active form of this enzyme.[1] Caspase-1 is a key mediator of the inflammatory response, responsible for the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[2] Its activation is a hallmark of the assembly of multiprotein complexes known as inflammasomes. This application note provides a detailed protocol for the in situ labeling of active caspase-1 in cells with this compound, followed by detection using Western blot. This method allows for the specific analysis of active caspase-1, providing a more accurate measure of inflammasome activation compared to methods that detect both the pro- and active forms of the enzyme.

The biotin tag on the YVAD-FMK inhibitor allows for highly sensitive detection using streptavidin conjugated to horseradish peroxidase (HRP). This protocol is designed for researchers in immunology, inflammation, and drug discovery who are investigating pathways involving caspase-1 activation.

Signaling Pathway: The NLRP3 Inflammasome

The NLRP3 inflammasome is one of the most well-characterized inflammasome complexes and is activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Activation of the NLRP3 inflammasome leads to the recruitment of the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving the inflammatory response.

Caption: NLRP3 Inflammasome Activation Pathway.

Experimental Workflow

The overall experimental workflow involves treating cells with a stimulus to induce caspase-1 activation, followed by in situ labeling with this compound. The cells are then lysed, and the proteins are separated by SDS-PAGE. After transferring the proteins to a membrane, the biotinylated active caspase-1 is detected using streptavidin-HRP and a chemiluminescent substrate.

Caption: Western Blot Workflow.

Experimental Protocols

I. In Situ Labeling of Active Caspases

This part of the protocol describes how to treat cells with a stimulus to induce caspase-1 activation and subsequently label the active enzyme with this compound.

Materials:

-

Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

-

Complete cell culture medium

-

Stimulus for inflammasome activation (e.g., Lipopolysaccharide (LPS) and Nigericin or ATP)

-

This compound

-

DMSO

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Priming (if necessary for the chosen stimulus): For NLRP3 inflammasome activation, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free medium.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-20 mM.

-

Labeling: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-20 µM).

-

Stimulation and Labeling:

-

For simultaneous stimulation and labeling: Add the medium containing this compound to the cells at the same time as the inflammasome activator (e.g., Nigericin or ATP).

-

For labeling after stimulation: Add the inflammasome activator for the desired time, then add the medium containing this compound for the final 30-60 minutes of incubation.

-

-

Incubation: Incubate the cells for the desired period to allow for caspase-1 activation and labeling.

-

Cell Harvesting:

-

Carefully collect the cell culture supernatant, as active caspase-1 can be secreted.

-

Wash the adherent cells with ice-cold PBS.

-

Lyse the cells directly on the plate (see Section II).

-

II. Western Blot Protocol

Materials:

-

RIPA buffer or other suitable lysis buffer

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Methanol (for PVDF membrane activation)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis:

-

Add ice-cold lysis buffer containing protease inhibitors to the washed cell pellet or directly to the well of the culture plate.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load the prepared samples onto an SDS-PAGE gel of an appropriate percentage to resolve the active caspase-1 subunit (p20, ~20 kDa).

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

If using a PVDF membrane, activate it in methanol for 1-2 minutes before transfer.

-

-

Membrane Blocking:

-

After transfer, wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

-

Streptavidin-HRP Incubation:

-

Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1,000 to 1:10,000).

-

Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

-

-

Data Analysis:

-

Perform densitometric analysis of the bands corresponding to biotinylated active caspase-1 using image analysis software (e.g., ImageJ).

-

Normalize the signal to a loading control (e.g., β-actin or total protein stain) to quantify the relative abundance of active caspase-1.

-

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blot can be summarized in a table for easy comparison between different experimental conditions.

Table 1: Densitometric Analysis of Active Caspase-1

| Treatment Group | Active Caspase-1 (p20) Signal (Arbitrary Units) | Loading Control (β-actin) Signal (Arbitrary Units) | Normalized Active Caspase-1 Signal | Fold Change vs. Control |

| Control (Untreated) | 1500 | 45000 | 0.033 | 1.0 |

| LPS (1 µg/mL) | 1800 | 46000 | 0.039 | 1.2 |

| LPS + Nigericin (10 µM) | 25000 | 44000 | 0.568 | 17.2 |

| LPS + Nigericin + Inhibitor X | 8000 | 45500 | 0.176 | 5.3 |

Note: The data presented in this table is for illustrative purposes only and will vary depending on the experimental setup.

Troubleshooting

-

High Background:

-

Increase the duration and/or number of washing steps.

-

Optimize the concentration of streptavidin-HRP.

-

Ensure the blocking buffer is fresh and properly prepared.

-

-

No or Weak Signal:

-

Confirm that the stimulus effectively activates caspase-1 in your cell type.

-

Increase the concentration of this compound or the labeling time.

-

Ensure the chemiluminescent substrate has not expired and is properly mixed.

-

Increase the amount of protein loaded onto the gel.

-

-

Non-specific Bands:

-

Endogenous biotinylated proteins can sometimes be detected. To confirm the specificity of the signal, include a control where cells are treated with the stimulus but not the this compound probe.

-

Consider using a lower concentration of streptavidin-HRP.

-

By following this detailed protocol, researchers can effectively and specifically detect active caspase-1, providing valuable insights into inflammatory processes and the efficacy of potential therapeutic interventions.

References

Application Notes and Protocols for Biotin-YVAD-FMK in Plant VPE Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing Biotin-YVAD-FMK as a probe for assaying the activity of Vacuolar Processing Enzymes (VPEs) in plants. VPEs are cysteine proteases with caspase-1-like activity that play crucial roles in various physiological processes, including programmed cell death (PCD) and maturation of seed storage proteins. This compound is a potent and irreversible inhibitor that covalently binds to the active site of VPEs, allowing for their detection and quantification.

Introduction to this compound

This compound is a synthetic peptide derivative that serves as an invaluable tool for studying VPE activity in plants. It consists of a biotin moiety for detection, a peptide sequence (YVAD) recognized by caspase-1-like enzymes such as VPEs, and a fluoromethylketone (FMK) group that irreversibly binds to the catalytic cysteine residue in the active site of the enzyme. This covalent modification allows for the specific labeling and subsequent detection or affinity purification of active VPEs from complex plant protein extracts. While it is also recognized as an irreversible inhibitor of caspase-1, its utility in plant science is primarily for the study of VPEs.[1][2]

Mechanism of Action

This compound functions as an activity-based probe. The YVAD peptide sequence mimics the natural substrate of VPEs, guiding the inhibitor to the enzyme's active site. The fluoromethylketone (FMK) group then forms a stable, irreversible covalent bond with the thiol group of the catalytic cysteine residue. This mechanism ensures that only active VPE molecules are labeled.

Caption: Mechanism of irreversible inhibition of VPE by this compound.

Quantitative Data

The following tables summarize the inhibitory activity of YVAD-based inhibitors on VPEs.

Table 1: Inhibition of VPE Activity by this compound

| Compound | Concentration | % VPE Activity Suppression | Plant System | Reference |

| This compound | 5 µM | 64% | Not Specified | [1][3] |

| This compound | 1 mM | Suppression of FB1-induced lesions | Wild-type Arabidopsis leaves | [4] |

Table 2: Kinetic Parameters of VPE Inhibition by a Related Inhibitor

| Inhibitor | Target Enzyme | Substrate | Ki value | Reference |

| biotin-XVAD-fmk | Recombinant Arabidopsis VPE | VPE substrate | 0.1 nM | [5] |

| biotin-XVAD-fmk | Recombinant Arabidopsis VPE | Caspase-1 substrate | 3.0 nM | [5] |

Experimental Protocols

The following protocols provide a general framework for the in-gel detection and affinity labeling of active VPEs in plant tissues using this compound.

In-Gel Detection of Active VPEs

This protocol is designed to visualize active VPEs in a protein extract separated by SDS-PAGE.

Materials:

-

Plant tissue

-

Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, 10% (v/v) glycerol)

-

This compound (stock solution in DMSO)

-

Protein quantification assay (e.g., Bradford or BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Workflow:

Caption: Experimental workflow for in-gel detection of VPE activity.

Procedure:

-

Protein Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the total protein extract.

-

Protein Quantification: Determine the protein concentration of the extract.

-

Labeling Reaction: Incubate a defined amount of protein extract (e.g., 50-100 µg) with the desired concentration of this compound (typically 1-10 µM) for 1 hour at room temperature. Include a control sample incubated with DMSO alone.

-

SDS-PAGE: Denature the labeled protein samples by adding Laemmli sample buffer and boiling for 5 minutes. Separate the proteins on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Probing: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane several times with TBST.

-

Detection: Add a chemiluminescent substrate and visualize the biotinylated VPE bands using an appropriate imaging system.

Affinity Purification of Active VPEs

This protocol describes the enrichment of active VPEs from a plant protein extract.

Materials:

-

Plant tissue

-

Extraction Buffer (as above)

-

This compound

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer (e.g., Extraction Buffer with reduced Triton X-100)

-

Elution Buffer (e.g., Laemmli sample buffer for subsequent SDS-PAGE analysis, or a high concentration of free biotin for native elution)

Workflow:

Caption: Workflow for affinity purification of active VPEs.

Procedure:

-

Protein Extraction and Labeling: Follow steps 1-3 from the in-gel detection protocol.

-

Binding: Add streptavidin beads to the labeled protein extract and incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated VPEs to bind to the beads.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For analysis by SDS-PAGE, resuspend the beads in Laemmli sample buffer and boil. For other applications, consider elution with a buffer containing a high concentration of free biotin.

-

Downstream Analysis: The eluted fraction, enriched with active VPEs, can be analyzed by Western blotting, mass spectrometry for identification, or other biochemical assays.

Concluding Remarks

This compound is a versatile and powerful tool for the investigation of VPE activity in plants. The protocols outlined here provide a foundation for researchers to adapt and optimize for their specific plant species and experimental goals. The use of such activity-based probes is crucial for understanding the regulation and function of VPEs in plant health and disease.

References

Application Notes: Detection of Active Caspase-1 in Inflammasome Activation Assays using Biotin-YVAD-FMK

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by responding to pathogenic microbes and host-derived danger signals.[1][2] A key event in inflammasome activation is the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][3] Active caspase-1 is a cysteine protease responsible for the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and for inducing a form of inflammatory cell death known as pyroptosis.[2][3]

Biotin-YVAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-1. The peptide sequence Tyr-Val-Ala-Asp (YVAD) is a preferred recognition site for caspase-1. The fluoromethyl ketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue of active caspase-1, thereby irreversibly inhibiting it. The biotin label allows for the detection and quantification of active caspase-1 using streptavidin-based affinity methods, such as Western blotting and flow cytometry.[4] This makes this compound a powerful tool for studying inflammasome activation in various research and drug development settings.

Inflammasome Activation Signaling Pathway

The NLRP3 inflammasome is the most extensively studied inflammasome and its activation is typically a two-step process.[1][2][3]

-

Signal 1 (Priming): The first signal is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs).[3][5] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][3][5]

-

Signal 2 (Activation): The second signal can be triggered by a wide range of stimuli, including pore-forming toxins (e.g., nigericin), ATP, or crystalline substances.[6] This signal leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][3] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[1] this compound specifically binds to this active form of caspase-1.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. media.cellsignal.com [media.cellsignal.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Non-Specific Binding of Biotin-YVAD-FMK

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding of Biotin-YVAD-FMK in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-permeable, irreversible inhibitor of caspase-1.[1][2] The biotin tag allows for the detection and affinity purification of active caspase-1 from cell lysates.[3][4] This tool is valuable for studying inflammasome activation and pyroptosis.

Q2: I am observing high background in my western blot after streptavidin pulldown with this compound. What are the common causes?

High background in this application can stem from several factors:

-

Endogenous Biotin: Many cell types naturally contain biotinylated proteins, which will bind to streptavidin beads and create background.[5]

-

Non-specific binding to beads: Proteins can non-specifically adhere to the streptavidin beads themselves.

-

Suboptimal blocking: Inadequate blocking of non-specific binding sites on both the beads and the blot can lead to high background.

-

Excess this compound: Using too high a concentration of the probe can lead to non-specific labeling of other cellular proteins.

-

Contamination: Contaminated reagents or buffers can introduce proteins that contribute to background.

Q3: How can I reduce non-specific binding of my this compound probe to proteins other than active caspase-1?

To improve the specificity of your labeling, consider the following:

-

Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a good signal for active caspase-1.

-

Include Proper Controls: Always include a negative control, such as cells treated with a non-biotinylated caspase-1 inhibitor (e.g., Ac-YVAD-CHO) prior to adding the biotinylated probe.[3] This will help you distinguish between specific and non-specific binding.

-

Optimize Incubation Time: Reduce the incubation time with the probe to the minimum required for efficient labeling of active caspase-1.

Q4: What are the best practices for the streptavidin pulldown step to minimize background?

For the pulldown step, the following are crucial:

-

Pre-clear your lysate: Incubate your cell lysate with unconjugated beads before adding streptavidin beads to remove proteins that non-specifically bind to the bead matrix.

-

Block the beads: Before adding your biotinylated lysate, block the streptavidin beads with a suitable blocking agent like BSA or commercially available blocking buffers.

-

Thorough Washing: Increase the number and stringency of your wash steps after the pulldown to remove non-specifically bound proteins. You can try increasing the salt concentration or adding a mild detergent to your wash buffer.

Q5: Can the presence of free biotin in my sample affect my results?

Yes, free biotin in your cell culture medium or released from cells can compete with your biotinylated probe for binding to streptavidin, leading to lower pulldown efficiency.[5] It is essential to thoroughly wash your cells to remove any traces of medium before lysis.[5]

Troubleshooting Guides

High Background Staining

| Potential Cause | Recommended Solution |

| Endogenous biotinylated proteins | Perform an endogenous biotin blocking step. See protocol below. |

| Non-specific binding to streptavidin beads | Pre-clear the cell lysate with unconjugated beads. Increase the blocking time for the streptavidin beads. |

| Insufficient washing | Increase the number of washes (e.g., from 3 to 5). Increase the duration of each wash. Use a wash buffer with a higher salt concentration or a mild detergent (e.g., 0.1% Tween-20). |

| Primary antibody concentration too high (for Western Blot) | Dilute the primary antibody further. Perform a titration experiment to determine the optimal concentration. |

| Secondary antibody non-specific binding (for Western Blot) | Run a control without the primary antibody. Use a pre-adsorbed secondary antibody. |

Weak or No Signal

| Potential Cause | Recommended Solution |

| Inefficient labeling with this compound | Optimize the concentration of this compound (try a higher concentration). Increase the incubation time. Ensure the probe is not degraded by storing it properly at -20°C. |

| Low abundance of active caspase-1 | Use a positive control (e.g., cells stimulated to induce caspase-1 activation) to ensure the assay is working. Increase the amount of cell lysate used for the pulldown. |

| Inefficient pulldown | Ensure there is no free biotin in the sample. Check the binding capacity of your streptavidin beads. |

| Incomplete elution | If eluting by boiling in SDS-PAGE sample buffer, ensure the temperature and time are sufficient. Consider alternative elution methods if necessary. |

Experimental Protocols

Protocol for Endogenous Biotin Blocking

-

After incubating your cells with this compound and preparing the cell lysate, add an excess of free avidin or streptavidin to the lysate.

-

Incubate for 30 minutes at room temperature with gentle rotation.

-

Add an excess of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin.

-

Incubate for another 15 minutes at room temperature.

-

Proceed with your standard streptavidin pulldown protocol.

Protocol for Optimizing Blocking of Streptavidin Beads

-

Aliquot equal amounts of streptavidin beads into several tubes.

-

Prepare different blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, or a commercial blocking buffer).

-

Incubate the beads with the different blocking buffers for varying amounts of time (e.g., 30 min, 1 hour, 2 hours) at room temperature.

-

Wash the beads thoroughly with your wash buffer.

-

Proceed with the pulldown of your biotinylated lysate.

-

Analyze the results by western blot to determine the blocking condition that gives the lowest background.

Visual Guides

Caption: Caspase-1 activation pathway and the point of this compound interaction.

Caption: Experimental workflow for labeling and pulldown of active caspase-1.

Caption: Troubleshooting flowchart for non-specific binding of this compound.

References

Technical Support Center: Optimizing Biotin-YVAD-FMK for Cell Treatment

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Biotin-YVAD-FMK, a cell-permeable, irreversible inhibitor of caspase-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specialized chemical probe used in apoptosis and inflammation research. It is composed of three key parts:

-

Biotin: A vitamin tag that allows for the detection, quantification, and affinity-based purification of the molecule after it has bound to its target.[1][2][3][4]

-

YVAD (Tyr-Val-Ala-Asp): A peptide sequence that is specifically recognized by caspase-1, an enzyme critical for inflammatory responses.[5][6]

-

FMK (Fluoromethylketone): An reactive group that forms an irreversible covalent bond with the active site of the caspase, ensuring that the inhibition is permanent.[7][8][9]

In essence, this compound enters the cell, seeks out active caspase-1, and permanently binds to it, thereby inhibiting its function. The attached biotin label then allows researchers to identify and isolate the cells or proteins where this interaction occurred.

Q2: What is the primary application of this compound?

Its primary application is to specifically and irreversibly inhibit caspase-1 activity within cells. The biotin tag also makes it a valuable tool for identifying and isolating active caspase-1 from cell lysates, a process known as affinity labeling.[1][2] This is distinct from standard caspase-1 inhibitors, as it provides an additional layer of detection.

Q3: Is this compound toxic to cells?

Like many inhibitors, this compound can exhibit cytotoxicity at high concentrations or after prolonged exposure. The fluoromethylketone (FMK) moiety can have off-target effects. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. This is typically achieved by performing a dose-response curve and assessing cell viability in parallel.

Q4: How should I store and handle this compound?

This compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C or -80°C.[1] Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound concentration.

Q5: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration is a balance between achieving maximal caspase-1 inhibition and minimizing cytotoxicity. This must be determined empirically for each cell line and experimental setup.

Solution: Perform a dose-response experiment.

-

Select a Concentration Range: Start with a broad range of concentrations. Based on literature for similar YVAD-based inhibitors, a starting range of 1 µM to 100 µM is common.[9][10][11][12]

-

Treat Cells: Culture your cells and pre-incubate them with various concentrations of this compound for a set period (e.g., 1-2 hours) before introducing the stimulus that activates caspase-1.

-

Assess Caspase-1 Activity: After stimulation, lyse the cells and measure caspase-1 activity using a fluorometric or colorimetric assay.

-

Assess Cell Viability: In a parallel plate, use an assay like MTT, WST-1, or CCK-8 to measure cell viability at each inhibitor concentration.[13]

-

Analyze Data: Plot both caspase-1 inhibition and cell viability against the inhibitor concentration. The optimal concentration will be the lowest dose that provides maximum inhibition with minimal impact on cell viability.

Q6: I'm not observing any inhibition of caspase-1 activity. What could be wrong?

This is a common issue with several potential causes.

-

Cause 1: Insufficient Caspase-1 Activation: The inhibitor can only block active caspase-1. If your experimental stimulus (e.g., LPS, nigericin) is not effectively activating the inflammasome and caspase-1, you won't see an effect from the inhibitor.

-

Solution: Confirm that your stimulus is working. Run a positive control experiment with the stimulus but without the inhibitor. You should see a significant increase in caspase-1 activity compared to untreated cells.

-

-

Cause 2: Incorrect Timing: The inhibitor must be present before caspase-1 is activated.

-

Solution: Ensure you are pre-incubating the cells with this compound for an adequate amount of time (typically 1-2 hours) before adding your stimulus.

-

-

Cause 3: Inhibitor Degradation: The compound may have degraded due to improper storage or handling.

-

Solution: Use fresh aliquots of the inhibitor. Avoid multiple freeze-thaw cycles of the stock solution.

-

-

Cause 4: Assay Issues: The caspase-1 activity assay itself may not be working correctly.

-

Solution: Use a purified, active caspase-1 enzyme as a positive control for your assay to ensure the substrate and buffer are effective.

-

Q7: My cells are dying even at low concentrations of the inhibitor. Why is this happening?

-

Cause 1: Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to some cell lines, especially at higher concentrations.

-

Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) and consistent across all wells, including your "untreated" controls.

-

-

Cause 2: Off-Target Effects: While YVAD is selective for caspase-1, high concentrations of caspase inhibitors can sometimes have off-target effects or induce alternative cell death pathways like necroptosis.[13]

-

Solution: Perform a thorough dose-response curve to find the lowest effective concentration. Lower the incubation time with the inhibitor if possible.

-

-

Cause 3: Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.

-

Solution: Test a wider, lower range of concentrations (e.g., 0.1 µM to 20 µM).

-

Data & Protocols

Table 1: Recommended Starting Concentrations for YVAD-FMK Inhibitors

The following table summarizes concentrations of similar YVAD-FMK compounds used in published studies. This can serve as a guide for designing your initial dose-response experiment.

| Compound | Cell Line | Concentration Used | Observation | Reference |

| Z-YVAD-FMK | BV2 microglia | 5 µM | Suppressed protein expression of cleaved IL-1β | [9] |

| Z-YVAD-FMK | Caco-2 | 100 µM | Mitigated butyrate-induced growth inhibition | [11] |

| Z-YVAD-FMK | CHO | 50 µM | Inhibited Cholix-induced apoptosis signals | [10] |

| Z-VAD-FMK | HGL5 | 50 µM | Did not decrease metabolic activity | [14] |

| Z-VAD-FMK | BMDM | 20-80 µM | Investigated effects on cell viability and LPS stimulation | [13] |

Protocol 1: Dose-Response Experiment for Optimal Concentration